molecular formula C8H8N2O B1451574 7,8-dihydroquinazolin-6(5H)-one CAS No. 944895-73-2

7,8-dihydroquinazolin-6(5H)-one

Cat. No. B1451574
CAS RN: 944895-73-2
M. Wt: 148.16 g/mol
InChI Key: GZYJHRSBGTWWBK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There are some related compounds such as “N-(8-OXO-7,8-DIHYDRO-3H-IMIDAZO[4,5-G]QUINAZOLIN-6-YL)-ISOBUTYRAMIDE” and “allyl (2- (methylamino)-8-oxo-7,8-dihydro-1H-imidazo [4,5-g]quinazolin-6-yl)carbamate” that have been studied. These compounds have been co-crystallized with tRNA guanine Transglycosylase (TGT), providing some insight into their molecular structure .

Scientific Research Applications

Eco-Friendly Synthesis Approaches 7,8-Dihydroquinazolin-6(5H)-one derivatives have been synthesized through eco-friendly methods. Notably, a method involves the cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without using any additional catalyst, showcasing a green chemistry approach (Chen et al., 2007).

Antioxidant and Anticancer Activities A novel class of 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives has been developed, demonstrating potent in vitro antioxidant activity. This highlights the compound's potential for therapeutic applications (Fındık et al., 2012). Additionally, certain 2,3-dihydroquinazolin-4(1H)-ones have shown moderate to good anticancer activities, suggesting their utility in cancer treatment (Kamble et al., 2017).

Antimicrobial and Antiviral Properties Research has explored the dual inhibitory potential of 7,8-dihydroquinoline derivatives against Mycobacterium tuberculosis and influenza virus, indicating a promising avenue for developing treatments against these pathogens (Marvadi et al., 2019).

Catalysis in Synthesis Silica-bonded N-propylsulfamic acid and other novel catalysts have been utilized for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones, demonstrating the compound's versatility in facilitating organic transformations (Niknam et al., 2011).

Novel Synthetic Routes and Biological Properties Synthesis methods involving palladium(II) complexes and ionic liquids have been developed for this compound derivatives, broadening the scope of its applications in medicinal chemistry and highlighting its biological properties, such as DNA interaction and cytotoxicity against cancer cell lines (Ramachandran et al., 2012).

Biochemical Analysis

Biochemical Properties

7,8-Dihydroquinazolin-6(5H)-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tRNA guanine transglycosylase (TGT), an enzyme involved in the modification of tRNA molecules . The compound binds to the active site of TGT, inhibiting its activity and thereby affecting the tRNA modification process. This interaction highlights the potential of this compound as a biochemical tool for studying tRNA-related processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s binding to TGT involves interactions with key amino acid residues in the enzyme’s active site, leading to enzyme inhibition . This inhibition results in a decrease in tRNA modification, which can have downstream effects on gene expression and protein synthesis. The molecular mechanism of this compound underscores its potential as a modulator of biochemical pathways.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s interaction with TGT is a key aspect of its metabolic role, as it affects the modification of tRNA molecules . Additionally, this compound may influence metabolic flux and metabolite levels, further highlighting its significance in biochemical processes.

properties

IUPAC Name

7,8-dihydro-5H-quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-7-1-2-8-6(3-7)4-9-5-10-8/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYJHRSBGTWWBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670363
Record name 7,8-Dihydroquinazolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

944895-73-2
Record name 7,8-Dihydroquinazolin-6(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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